3-Fluoro-1H-indole
Overview
Description
3-Fluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmacologically active molecules. The incorporation of a fluorine atom at the third position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Mechanism of Action
Target of Action
3-Fluoro-1H-indole, also known as 3-Fluoroindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
The mode of action of 3-Fluoroindole involves its interaction with its targets, leading to various changes. Indole derivatives, including 3-Fluoroindole, are known to exhibit a broad spectrum of biological activities . .
Biochemical Pathways
3-Fluoroindole, like other indole derivatives, can affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Fluoroindole may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
The molecular and cellular effects of 3-Fluoroindole’s action are likely to be diverse, given the broad spectrum of biological activities exhibited by indole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom at the third position makes the indole ring more reactive towards electrophilic substitution reactions.
Oxidation: Oxidation of this compound can lead to the formation of fluoroindole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated indole derivatives.
Oxidation: Fluoroindole-3-carboxylic acids.
Reduction: Fluoroindoline derivatives.
Scientific Research Applications
3-Fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
3-Chloro-1H-indole: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromo-1H-indole: Contains a bromine atom at the third position.
3-Iodo-1H-indole: Features an iodine atom at the third position
Uniqueness: 3-Fluoro-1H-indole is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size contribute to the compound’s enhanced stability and binding affinity compared to its halogenated counterparts .
Properties
IUPAC Name |
3-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMITYLJHUKSVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495220 | |
Record name | 3-Fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66946-81-4 | |
Record name | 3-Fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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